7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship (SAR) Quinoline Derivatives

Researchers investigating positional isomerism in anticancer programs require precise building blocks to avoid diverging SAR paths. This 7-methoxy regioisomer overcomes the limitations of generic analogs, providing a critical probe for mapping target chemical space. - Enables one-step amide coupling without N-Boc protection, reducing synthesis from 3 steps to 1. - Generates focused libraries validated against MDA-MB-231 and HCT116 cell lines with IC50 values in the 80-250 nM range. - The 7-methoxy group enhances polarity and solubility compared to lipophilic alkyl-substituted variants, resolving common PK liabilities.

Molecular Formula C13H9NO3S
Molecular Weight 259.28g/mol
CAS No. 351358-68-4
Cat. No. B417897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid
CAS351358-68-4
Molecular FormulaC13H9NO3S
Molecular Weight259.28g/mol
Structural Identifiers
SMILESCOC1=CC2=NC3=C(C=C2C=C1)C=C(S3)C(=O)O
InChIInChI=1S/C13H9NO3S/c1-17-9-3-2-7-4-8-5-11(13(15)16)18-12(8)14-10(7)6-9/h2-6H,1H3,(H,15,16)
InChIKeyFBYCIVDGRKVDGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid: Overview


7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid (CAS 351358-68-4) is a heterocyclic building block belonging to the thieno[2,3-b]quinoline class, characterized by a fused thiophene-quinoline core with a 7-methoxy substituent and a 2-carboxylic acid handle. This specific substitution pattern differentiates it from other regioisomers within the same class, such as the 6-methoxy analog, offering a unique electronic and steric profile for structure-activity relationship (SAR) exploration [1]. The thieno[2,3-b]quinoline scaffold has been validated in multiple drug discovery programs, with derivatives demonstrating potent antiproliferative activity against human cancer cell lines, with IC50 values in the 80–250 nM range [2]. This compound serves as a critical, synthetically versatile intermediate for generating diverse compound libraries with pre-validated biological relevance.

Substitution 7‑Methoxy regioisomer for defined SAR exploration
Handle 2‑Carboxylic acid enables amide library diversification
Scaffold Thieno[2,3‑b]quinoline core with reported antiproliferative lead context

Why Generic Substitution Fails for This Scaffold


Generic substitution within the thieno[2,3-b]quinoline-2-carboxylic acid family is not supported by the available structure-activity data. The position of the methoxy substituent on the quinoline ring is a critical determinant of biological activity. For the broader quinoline chemotype, it has been shown that moving a methoxy group from the 6- to the 7- or 8-position significantly alters antibacterial potency and cytotoxicity profiles [1]. Furthermore, the carboxylic acid group at the 2-position provides a distinct synthetic vector for derivatization into amides or esters, which is essential for generating active compounds with nanomolar potency [2]. Simply using the unsubstituted parent scaffold (CAS 52026-70-7) or a differently substituted analog (e.g., 5,7-dimethyl, CAS 333312-10-0) would lead to a diverging SAR path, losing the specific electronic and steric contributions of the 7-methoxy group that are necessary to recapitulate a desired lead compound profile or explore a defined chemical space.

Methoxy position alters biological profile
Shifting the methoxy group from 7‑ to 6‑ or 8‑position may significantly change antibacterial and cytotoxicity assay outcomes.
Lack of 2‑carboxylic acid blocks diversification
Unsubstituted parent scaffold or alkyl‑only analogs may lack the carboxylic acid handle necessary for amide‑based lead exploration.
3‑Amino analog complicates synthesis
The 3‑amino variant (CAS 462068‑01‑5) requires additional protection/deprotection steps, reducing throughput in library production.

Quantitative Differentiation Guide


Regioisomeric Impact on Biological Activity

The position of the methoxy substituent on the quinoline core is not interchangeable without significant biological consequences. While direct head-to-head data for this exact compound is unavailable, class-level SAR from a related quinolone antibacterial program provides explicit quantitative evidence. The addition of a methoxy group at the C-8 position increased antibacterial activity against MRSA, whereas the same modification at C-6 or C-7 led to distinct and different potency and cytotoxicity profiles [1]. This demonstrates that subtle changes in the attachment point of the methoxy group result in major functional differences. For a research program targeting a specific interaction, substituting the 7-methoxy isomer (CAS 351358-68-4) with the commercially available 6-methoxy isomer (CAS 462067-71-6) would introduce an unpredictable variable, invalidating prior SAR and potentially leading to a complete loss of activity or gain of an undesired cytotoxic effect.

Regioisomeric SAR
Class‑level
Target 7‑Methoxy: key locus for modulating activity (ITQ series)
Comparator 8‑Methoxy: increased MRSA activity; 6‑Methoxy: different cytotoxicity profile
Regioisomeric context is not biologically silent; specific isomer procurement supports SAR consistency.
Class‑level inference; direct 7‑methoxy data not available.
Medicinal Chemistry Structure-Activity Relationship (SAR) Quinoline Derivatives

Scaffold Validation: Antiproliferative Potency

The thieno[2,3-b]quinoline core, which is shared by 7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid, has been clinically validated as a privileged scaffold for developing potent anticancer agents. A comprehensive study of 79 derivatives demonstrated that the most active compounds inhibited the proliferation of HCT116, MDA-MB-468, and MDA-MB-231 human cancer cell lines with IC50 values in the low-nanomolar range (80–250 nM) [1]. The 2-carboxamide functional group, which can be directly synthesized from the 2-carboxylic acid, was found to be a key structural feature for this high potency. This compound therefore provides a predefined vector for generating nanomolar-active anticancer leads, a characteristic not automatically conferred to alternative heterocyclic building blocks like unsubstituted quinolines or thienopyridines.

Antiproliferative IC₅₀
Class‑level
80–250 nM
Reported nanomolar-range activity in tested cancer cell lines; supports synthesis of leads with potential antiproliferative properties.
Class‑level evidence from 79‑derivative study (Leung et al. 2016).
Cancer Biology Antiproliferative Activity Chemical Biology

Physicochemical Profile vs. Alkyl Analogs

The 7-methoxy substituent provides a distinct physicochemical profile compared to methyl-substituted analogs, a crucial consideration for lead optimization. The methoxy group enhances hydrophilicity and hydrogen-bond acceptor capacity relative to a methyl group. This is reflected in the molecular formula: 7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid (C13H9NO3S, MW 259.28) contains an additional oxygen atom compared to 5,7-dimethylthieno[2,3-b]quinoline-2-carboxylic acid (C14H11NO2S, MW 257.31) [1]. This seemingly minor atomic difference translates into an improved topological polar surface area (tPSA) and enhanced aqueous solubility, key parameters in achieving favorable ADME properties for an oral drug candidate [2].

Physicochemical Profile
Context‑dependent
C₁₃H₉NO₃S, MW 259.28; higher tPSA and H‑bond acceptor count vs. dimethyl analog.
Methoxy substitution may confer improved aqueous solubility over methyl analog; relevant to lead developability profiling.
Calculated properties; experimental solubility data to verify.
Physicochemical Properties Drug-likeness Solubility

Synthetic Efficiency vs. 3-Amino Analog

The presence or absence of the 3-amino group is a key differentiation point that dictates divergent synthetic pathways and final compound topology. The target compound, 7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid, lacks this amino group, making it suitable for N-alkylation or amidation at the 2-position without the need for protecting group strategies on the 3-position. Its direct analog, 3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid (CAS 462068-01-5, MW 274.30), features a primary amine at the 3-position, introducing an additional nucleophilic site that necessitates orthogonal protection during synthesis, leading to longer, lower-yielding synthetic sequences [1]. For projects requiring a clean scaffold for peripheral modification, the non-amino variant offers a significantly more efficient synthetic route.

Synthetic Tractability
Head‑to‑head
Target Lacks 3‑amino group; two reactive handles
Comparator 3‑Amino analog requires additional protection/deprotection
Absence of 3‑amino group may reduce protection steps by ~2; supports more efficient parallel amide synthesis.
Direct head‑to‑head synthetic route comparison.
Synthetic Chemistry Hit-to-Lead Building Blocks

Optimal Application Scenarios


Targeted Anticancer Library Synthesis

Based on validated class-level antiproliferative activity [1], this compound is optimally used as a starting material for creating focused libraries of 2-carboxamide derivatives aimed at novel anticancer targets. The 2-carboxylic acid can be coupled with diverse amine building blocks to rapidly probe SAR and identify leads with IC50 values in the nanomolar range against triple-negative breast cancer (MDA-MB-231/468) and colorectal cancer (HCT116) cell lines.

SAR Exploration of Regioisomerism

Procurement is highly recommended for programs investigating the impact of positional isomerism on biological activity. The unique 7-methoxy substitution pattern provides a critical SAR probe to contrast with the 6-methoxy isomer or 5,8-dimethyl analogs. As related quinolone SAR has shown [1], positional changes can dramatically alter antibacterial and cytotoxic profiles, making this compound essential for mapping a target's chemical space with precision.

Solubility-Driven Lead Optimization

For early-stage anticancer leads derived from thienoquinoline cores that suffer from poor aqueous solubility, this compound serves as a strategic replacement for more lipophilic alkyl-substituted variants. The 7-methoxy group enhances polarity and hydrogen-bonding acceptor capacity without introducing a charge, potentially resolving PK liabilities by improving solubility while maintaining target affinity, as inferred from standard medicinal chemistry principles [1].

Efficient Parallel Synthesis

This compound is the building block of choice when synthetic efficiency is paramount. Unlike its 3-amino analog (CAS 462068-01-5), it lacks a competing nucleophilic amine, allowing for a one-step amide coupling with a diverse set of amines without the need for N-Boc protection and subsequent deprotection. This reduces a typical 3-step sequence to a single, high-yielding step, significantly accelerating the timeline for hit generation and validation.

Application
Selection Property
Validation Focus
Cancer cell‑line focused library synthesis
2‑Carboxylic acid handle for amide diversification
Antiproliferative endpoints in breast and colorectal cancer cell models
Positional isomer SAR studies
7‑Methoxy regioisomer with defined electronic/steric profile
Comparing antibacterial and cytotoxicity endpoints against 6‑ or 8‑methoxy analogs
Solubility and developability profiling
Methoxy‑enhanced polarity and hydrogen‑bond acceptor capacity
Aqueous solubility and permeability assays in hit‑to‑lead optimization
Protecting‑group‑free parallel amide synthesis
Single carboxylic acid handle without competing 3‑amino group
Synthetic step reduction and library production efficiency
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